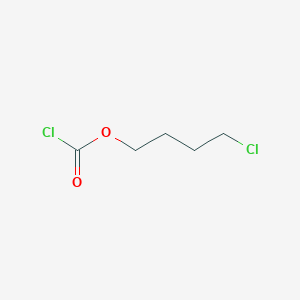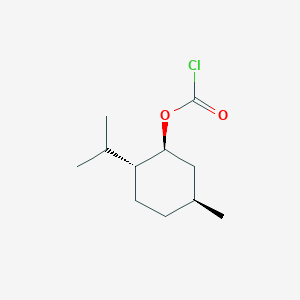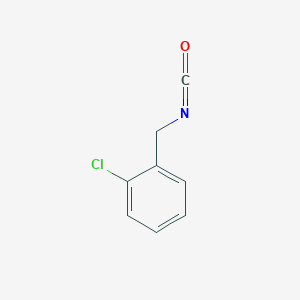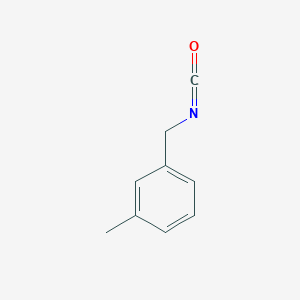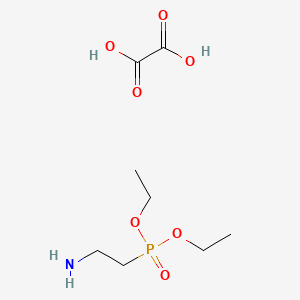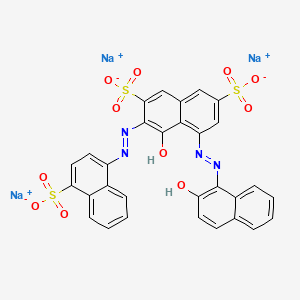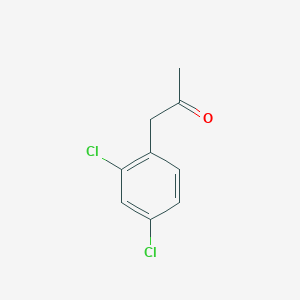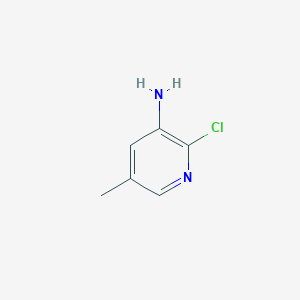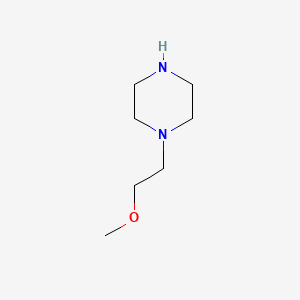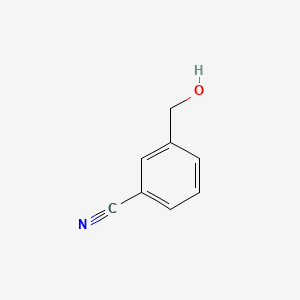
4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization, hydrolytic cleavage, and condensation reactions. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a compound with a similar substitution pattern, was achieved through the cyclization of a phenylthiourea derivative followed by hydrolytic cleavage . This demonstrates the potential synthetic routes that could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic methods. For example, the structure of a complex compound with a benzene ring was confirmed by multinuclei NMR, IR, and HR-MS, and its single crystal structure was solved . These techniques could similarly be used to analyze the molecular structure of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene.
Chemical Reactions Analysis
The related compounds participate in various chemical reactions, including catalytic oxidation and transfer hydrogenation . The presence of chloro and trifluoromethyl groups on the benzene ring can influence the reactivity and selectivity of these reactions. The compound of interest may also undergo similar reactions, which could be explored in future studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been studied, which provides insights into the reactivity of the trifluoromethyl group in electrochemical processes . These properties are essential for understanding the behavior of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene in different environments and applications.
科学的研究の応用
Synthesis of Novel Compounds
4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene has been instrumental in the synthesis of various novel compounds. For instance, it played a key role in the synthesis of a novel fluorine-containing polyetherimide, which was further characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies (Yu Xin-hai, 2010). Moreover, the compound was central in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, leading to the creation of 4H-1,4-benzothiazines and fluorinated sulfones, with structures confirmed by spectral studies (L. Thomas, A. Gupta, Vandana Gupta, 2003).
Synthetic Methodology Development
The compound has also contributed to the development of synthetic methodologies. An example is the efficient synthesis of o-Phenylendiamines, leading to a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This methodology highlighted the modular lipophilicity of products and the convenience of using microwave-assisted reactions, resulting in compounds of high-added value (Diana Vargas-Oviedo, Andrés Charris-Molina, J. Portilla, 2017).
Pesticide Development
Significantly, 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is a precursor in the synthetic process of novel pesticides like Bistrifluron. This process showcases its importance in industrial applications and its potential in the development of potent growth-retarding agents against pests (Liu An-chan, 2015).
Catalysis Research
Research has also explored its role in catalysis, such as in the Rhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes. This process utilized the compound to achieve electrophilic trifluoromethylation, indicating its utility in creating complex molecular structures (E. Mejía, A. Togni, 2012).
Analytical Chemistry
Moreover, it has been used in analytical chemistry, particularly in the derivatization of polyamines for chromatographic determination in home-made wine samples. The derivatives were characterized by X-ray crystallography and NMR spectroscopy, highlighting the compound's role in improving analytical procedures (A. Kmieciak, A. Jastrzębska, Karolina Szymańska, Marek P. Krzemiński, T. Muzioł, M. Kurzawa, E. Szłyk, 2023).
特性
IUPAC Name |
4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJRRHXHHCEPTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371531 |
Source


|
| Record name | 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
CAS RN |
99195-86-5 |
Source


|
| Record name | 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99195-86-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



